Cas no 56640-69-8 (1-Buten-1-ol)

1-Buten-1-ol structure
1-Buten-1-ol Chemical and Physical Properties
Names and Identifiers
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- (E)-but-1-en-1-ol
- CH3CH2CH=CHOH
- 56640-69-8
- 1-Buten-1-ol
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- Inchi: InChI=1S/C4H8O/c1-2-3-4-5/h3-5H,2H2,1H3/b4-3+
- InChI Key: SIIVGPQREKVCOP-ONEGZZNKSA-N
Computed Properties
- Exact Mass: 72.057514874Da
- Monoisotopic Mass: 72.057514874Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 30.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 20.2Ų
1-Buten-1-ol Related Literature
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
56640-69-8 (1-Buten-1-ol) Related Products
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